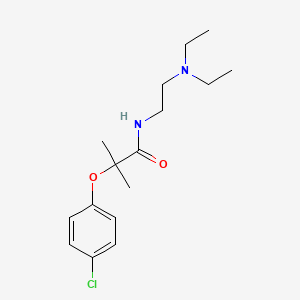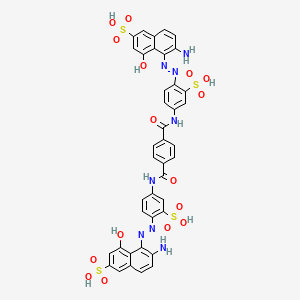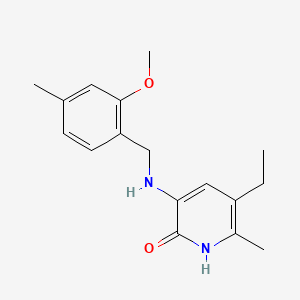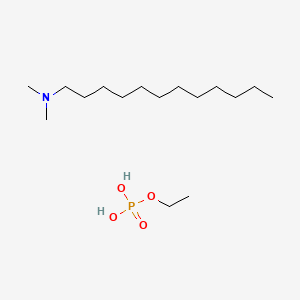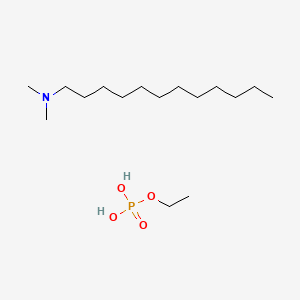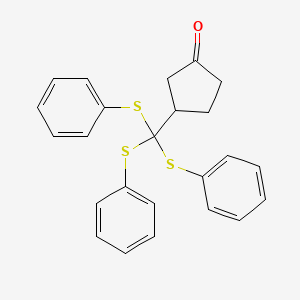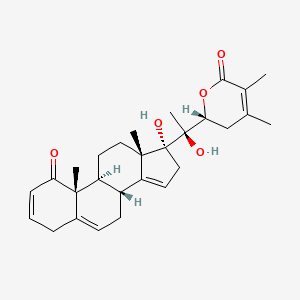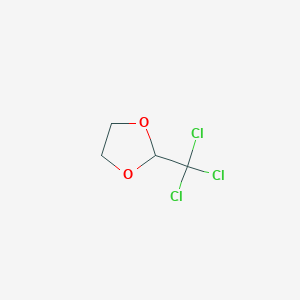
(R)-trihexyphenidyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-trihexyphenidyl is a chiral compound that belongs to the class of anticholinergic agents. It is primarily used in the treatment of Parkinson’s disease and drug-induced extrapyramidal symptoms. The compound works by blocking the action of acetylcholine, a neurotransmitter, thereby helping to reduce muscle stiffness, tremors, and other symptoms associated with these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-trihexyphenidyl typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
-
Formation of the Intermediate: : The synthesis begins with the preparation of 1-cyclohexyl-1-phenyl-3-piperidinopropanol. This intermediate is formed through a Grignard reaction, where phenylmagnesium bromide reacts with cyclohexanone to produce 1-phenylcyclohexanol. This is then reacted with piperidine and formaldehyde to yield the intermediate.
-
Resolution of Enantiomers: : The intermediate is then subjected to chiral resolution to separate the ®-enantiomer from the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by crystallization.
Industrial Production Methods
In industrial settings, the production of ®-trihexyphenidyl is scaled up using similar synthetic routes but optimized for large-scale reactions. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The resolution of enantiomers is often done using high-performance liquid chromatography (HPLC) with chiral stationary phases.
Chemical Reactions Analysis
Types of Reactions
®-trihexyphenidyl undergoes several types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form various metabolites. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups in ®-trihexyphenidyl. Sodium borohydride is a common reducing agent used in these reactions.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized metabolites, reduced derivatives, and substituted analogs of ®-trihexyphenidyl.
Scientific Research Applications
Chemistry
In chemistry, ®-trihexyphenidyl is used as a model compound to study chiral resolution techniques and the effects of chirality on pharmacological activity. It is also used in the development of new synthetic methodologies for anticholinergic agents.
Biology
In biological research, ®-trihexyphenidyl is used to study the mechanisms of neurotransmission and the role of acetylcholine in the central nervous system. It is also used in studies investigating the effects of anticholinergic agents on cognitive function and memory.
Medicine
Medically, ®-trihexyphenidyl is used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms. It is also being investigated for its potential use in treating other neurological disorders, such as dystonia and tardive dyskinesia.
Industry
In the pharmaceutical industry, ®-trihexyphenidyl is used as an active pharmaceutical ingredient (API) in the production of medications for Parkinson’s disease. It is also used in the development of new anticholinergic drugs.
Mechanism of Action
®-trihexyphenidyl exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the central nervous system. This reduces the activity of cholinergic neurons, which helps to alleviate symptoms such as muscle stiffness and tremors. The compound primarily targets the M1 and M2 subtypes of muscarinic receptors, which are involved in the regulation of motor control and cognitive function.
Comparison with Similar Compounds
Similar Compounds
Benztropine: Another anticholinergic agent used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.
Biperiden: Similar to ®-trihexyphenidyl, it is used to treat Parkinson’s disease and has anticholinergic properties.
Procyclidine: Another anticholinergic drug used for similar indications.
Uniqueness
®-trihexyphenidyl is unique in its specific chiral form, which can influence its pharmacological activity and side effect profile. Compared to other anticholinergic agents, it may offer different efficacy and tolerability in individual patients, making it a valuable option in the treatment of Parkinson’s disease and related conditions.
Properties
CAS No. |
40520-25-0 |
|---|---|
Molecular Formula |
C20H31NO |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(1R)-1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2/t20-/m0/s1 |
InChI Key |
HWHLPVGTWGOCJO-FQEVSTJZSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@](CCN2CCCCC2)(C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


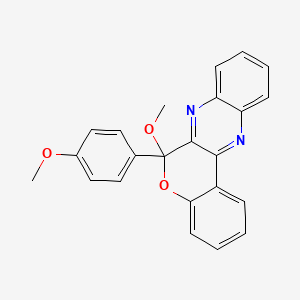
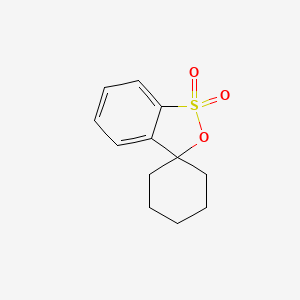
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)
